LXRβ Binding Affinity – 52-Fold Improvement Driven by 4-Fluoro Substitution
In a direct head-to-head comparison within the same LXR-beta competition binding assay, the derivative incorporating the 4-fluoro-3-(methylsulfonyl)phenyl motif (BDBM304514) exhibits a Ki of 3 nM, whereas the corresponding non-fluorinated 3-(methylsulfonyl)phenyl analog (BDBM304288) yields a Ki of 157 nM – a 52.3-fold difference [1]. The fluorinated derivative also achieves an EC₅₀ of 56 nM in a co-activator recruitment assay measuring functional LXR agonism, compared to 15 nM for the non-fluorinated analog, indicating that the 4-fluoro group modulates both binding and functional activity in a therapeutically relevant manner [2].
| Evidence Dimension | LXR-beta binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3 nM (BDBM304514, containing 4-fluoro-3-(methylsulfonyl)phenyl motif) |
| Comparator Or Baseline | Ki = 157 nM (BDBM304288, containing 3-(methylsulfonyl)phenyl motif without fluorine) |
| Quantified Difference | 52.3-fold improvement in binding affinity |
| Conditions | Competition binding assay using human LXR-beta receptor; Vitae Pharmaceuticals, US Patent 10,144,715 |
Why This Matters
For procurement teams sourcing intermediates for LXR-targeted programs, the 4-fluoro substitution is not optional – it is the primary driver of target engagement potency, and swapping to the non-fluorinated analog risks a >50-fold loss in binding affinity.
- [1] BindingDB. (2019). BDBM304514 (4-fluoro-3-methylsulfonylphenyl derivative) – LXR-beta Ki = 3 nM. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=304514 View Source
- [2] BindingDB. (2019). BDBM304302 (4-fluoro-3-methylsulfonylphenyl derivative) – LXR EC₅₀ = 56 nM. Retrieved from https://bindingdb.org/ View Source
